Glyceryl arachidonate Glyceryl arachidonate The glyceryl esters of arachidonic acid have been proposed as endogenous cannabinoid ligands. 2-AG is 10 to 100 times more potent than 1-AG in ligand binding affinity and agonist activity at the CB1 receptor, and is thus considered to be the natural ligand. However, 2-AG is chemically unstable and undergoes rapid isomerization to 1-AG (synonymous with 1(3)-AG) both in vitro and in vivo. 1-AG is a frequent contaminant in synthetic 2-AG preparations, and can markedly reduce their cannabinergic potency. 1-AG is a weak CB1 receptor agonist and may have other pharmacologic properties.
Brand Name: Vulcanchem
CAS No.: 35474-99-8
VCID: VC0044279
InChI: InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O
Molecular Formula: C23H38O4
Molecular Weight: 378.5 g/mol

Glyceryl arachidonate

CAS No.: 35474-99-8

Reference Standards

VCID: VC0044279

Molecular Formula: C23H38O4

Molecular Weight: 378.5 g/mol

Glyceryl arachidonate - 35474-99-8

CAS No. 35474-99-8
Product Name Glyceryl arachidonate
Molecular Formula C23H38O4
Molecular Weight 378.5 g/mol
IUPAC Name 2,3-dihydroxypropyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Standard InChI InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
Standard InChIKey DCPCOKIYJYGMDN-DOFZRALJSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(CO)O
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O
Appearance Assay:≥95% (as a 9:1 mixture of the 1-AG and 2-AG)A solution in acetonitrile
Description The glyceryl esters of arachidonic acid have been proposed as endogenous cannabinoid ligands. 2-AG is 10 to 100 times more potent than 1-AG in ligand binding affinity and agonist activity at the CB1 receptor, and is thus considered to be the natural ligand. However, 2-AG is chemically unstable and undergoes rapid isomerization to 1-AG (synonymous with 1(3)-AG) both in vitro and in vivo. 1-AG is a frequent contaminant in synthetic 2-AG preparations, and can markedly reduce their cannabinergic potency. 1-AG is a weak CB1 receptor agonist and may have other pharmacologic properties.
Synonyms 1-Monoarachidonoyl-rac-glycerol; (all-Z)-(±)-2,3-Dihydroxypropyl 5,8,11,14-eicosatetraenoate; (all-Z)-5,8,11,14-Eicosatetraenoic Acid, 2,3-Dihydroxypropyl Ester; (5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid, 2,3-Dihydroxypropyl Ester
PubChem Compound 5282281
Last Modified Nov 11 2021
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